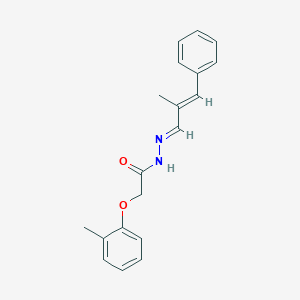![molecular formula C15H11Br3N2O3 B390679 N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B390679.png)
N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[3-(2-furyl)-2-propenylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound with a molecular formula of C15H11Br3N2O3. This compound is characterized by the presence of a furan ring, a propenylidene group, and a tribromophenoxy moiety, making it a unique and versatile molecule in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(2-furyl)-2-propenylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves the condensation of 3-(2-furyl)-2-propenal with 2-(2,4,6-tribromophenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions
N’-[3-(2-furyl)-2-propenylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The propenylidene group can be reduced to form saturated derivatives.
Substitution: The tribromophenoxy moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atoms in the tribromophenoxy group.
Major Products
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Saturated derivatives of the propenylidene group.
Substitution: Compounds with substituted tribromophenoxy groups.
科学研究应用
N’-[3-(2-furyl)-2-propenylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-[3-(2-furyl)-2-propenylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.
Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
N’-[3-(2-furyl)-2-propenylidene]-2-thiophenecarbohydrazide: Similar structure but contains a thiophene ring instead of a tribromophenoxy group.
N’-[3-(2-furyl)-2-propenylidene]-2-(2-thienyl)acetohydrazide: Contains a thienyl group instead of a tribromophenoxy group.
Uniqueness
N’-[3-(2-furyl)-2-propenylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to the presence of the tribromophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C15H11Br3N2O3 |
|---|---|
分子量 |
507g/mol |
IUPAC 名称 |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-(2,4,6-tribromophenoxy)acetamide |
InChI |
InChI=1S/C15H11Br3N2O3/c16-10-7-12(17)15(13(18)8-10)23-9-14(21)20-19-5-1-3-11-4-2-6-22-11/h1-8H,9H2,(H,20,21)/b3-1+,19-5+ |
InChI 键 |
OKQNLWLAKCZDKP-OUAUFZNTSA-N |
SMILES |
C1=COC(=C1)C=CC=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br |
手性 SMILES |
C1=COC(=C1)/C=C/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br |
规范 SMILES |
C1=COC(=C1)C=CC=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methoxy-4-{[(3-methoxybenzoyl)oxy]methyl}phenyl 3-methoxybenzoate](/img/structure/B390596.png)
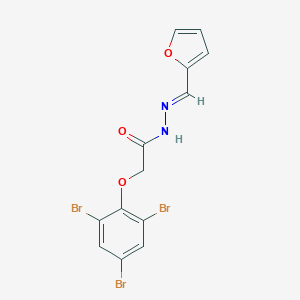
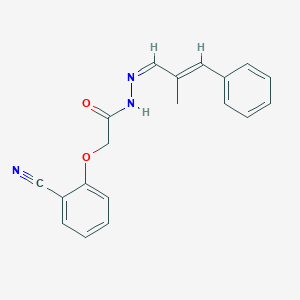
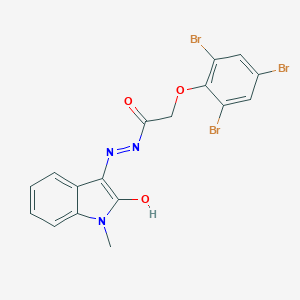
![2-[2-(2-chlorobenzylidene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B390601.png)
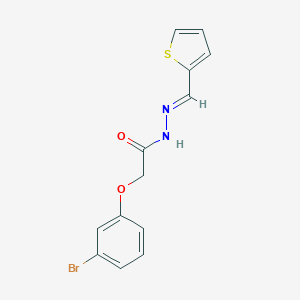
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B390612.png)
![2-(3-bromophenoxy)-N'-[1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B390616.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390618.png)
![1-(4-Chlorophenyl)-3-[(4-methylphenyl)imino]-1-buten-1-ol](/img/structure/B390621.png)
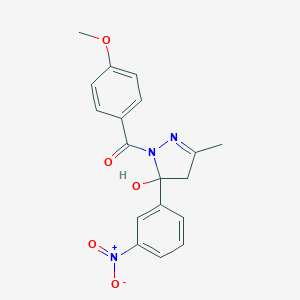
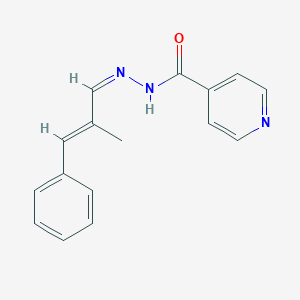
![N'-[(5-bromo-2-furyl)methylene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B390626.png)
